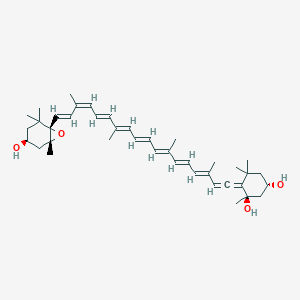
Oleuroside
Overview
Description
Oleuroside is a phenolic secoiridoid found in olives . It has been shown to protect against mitochondrial dysfunction in models of early Alzheimer’s disease and brain ageing .
Synthesis Analysis
Olive trees produce oleosides, a type of secoiridoids, which include Oleuroside . The enzyme oleuropein β-glucosidase (OeGLU) plays a crucial role in the biosynthetic pathway of secoiridoids in olive trees .Molecular Structure Analysis
Oleuroside has a molecular formula of C25H32O13 . It contains 72 bonds in total, including 40 non-H bonds, 10 multiple bonds, 12 rotatable bonds, 4 double bonds, and 6 aromatic bonds .Chemical Reactions Analysis
Oleuropein β-glucosidase (OeGLU) is involved in the biosynthetic pathway of secoiridoids in olive trees . The reduction of OeGLU transcripts results in the absence of both upstream and downstream secoiridoids in planta .Physical And Chemical Properties Analysis
Oleuroside has a molecular weight of 540.51 g/mol . It has a density of 1.5±0.1 g/cm3, a boiling point of 759.8±60.0 °C at 760 mmHg, and a flash point of 252.3±26.4 °C .Scientific Research Applications
Oleuroside: A Comprehensive Analysis of Scientific Research Applications
Antioxidant Properties in Biodegradable Films: Oleuroside has been identified as a key antioxidant in olive leaf extract. Its incorporation into biodegradable films like Ecoflex and Ecoflex/PLA has shown a significant antioxidant capacity, which is crucial for enhancing the shelf-life and quality of packaged food products .
Bioavailability in Therapeutic Applications: The bioavailability of phenolic compounds like Oleuroside is a critical factor for their physiological functions and therapeutic applications. Studies have focused on understanding how these compounds can be effectively absorbed and utilized by the body, which is essential for their use in health-related applications .
Reference Substance for Research: Oleuroside is available as a reference substance for scientific research, facilitating studies on its properties and applications. This standardization is vital for conducting accurate and replicable research across various scientific fields .
Secoiridoid Analysis in Olive Products: The molecular mechanism of Oleuroside and its analogs is studied to improve olive processing and functional food characteristics. This includes enhancing the taste, aroma, and potential health benefits of olive oil and table olives .
Role in Olive Fruit Composition: The unique chemical composition and organoleptic qualities of olives are partly attributed to compounds like Oleuroside. Its presence contributes to the potential health benefits that cardiologists and nutritionists are exploring .
Soft Spectroscopy Techniques: Soft spectroscopic techniques like medium infrared spectroscopy have been explored for rapid quantification of Oleuroside, while high-resolution techniques like nuclear magnetic resonance are used for analyzing its derivative structures .
Mechanism of Action
Target of Action
Oleuroside, a phenolic secoiridoid found in olives, primarily targets mitochondria . It has been shown to protect against mitochondrial dysfunction, which plays a crucial role in several diseases, including early Alzheimer’s disease and brain ageing .
Mode of Action
It is known that oleuroside interacts with its target, the mitochondria, to prevent dysfunction . This interaction likely involves a series of biochemical reactions that result in the preservation of mitochondrial health and function .
Biochemical Pathways
Oleuroside is involved in several biochemical pathways. It is a product of the degradation of oleuropein, a process that generates other biologically active derivatives, such as hydroxytyrosol . The degradation of oleuropein occurs through two pathways: one involves the cleavage of oleuropein to elenoic acid or demethyloleuropein by specific endogenous esterases, and the other involves the activation of β-glucosidases during the crushing and malaxation of the fruits .
Pharmacokinetics
It is known that oleuroside, like other phenolic compounds, can be absorbed and metabolized by the body . The impact of these ADME properties on the bioavailability of Oleuroside is an area of ongoing research.
Result of Action
The primary result of Oleuroside’s action is the protection against mitochondrial dysfunction . This has significant implications for health, as mitochondrial dysfunction is associated with a variety of diseases, including neurodegenerative diseases and ageing .
Action Environment
The action of Oleuroside can be influenced by various environmental factors. For instance, the processing of olives and olive oil can affect the concentration and bioavailability of Oleuroside . Understanding these factors can potentially improve the functional food characteristics of olive-based products .
properties
IUPAC Name |
methyl 4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O13/c1-3-13-14(9-19(29)35-7-6-12-4-5-16(27)17(28)8-12)15(23(33)34-2)11-36-24(13)38-25-22(32)21(31)20(30)18(10-26)37-25/h3-5,8,11,13-14,18,20-22,24-28,30-32H,1,6-7,9-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKVQWHAWPZZDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C(C1CC(=O)OCCC2=CC(=C(C=C2)O)O)C=C)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oleuroside | |
CAS RN |
116383-31-4 | |
| Record name | Oleuroside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035352 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of oleuroside?
A1: Oleuroside is a heterosidic ester of elenolic acid and hydroxytyrosol, glycosylated with a glucose moiety.
Q2: How stable is oleuroside under various conditions?
A3: The stability of oleuroside is influenced by factors like temperature, pH, and exposure to light. Research indicates that oleuroside can degrade upon heating [], potentially forming other bioactive compounds. Further research is necessary to comprehensively understand the stability profile of oleuroside under different storage and processing conditions.
Q3: How is oleuroside extracted and analyzed?
A4: Oleuroside is typically extracted from olive leaves using various solvents, followed by purification techniques like column chromatography [, ]. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) [, , , ], often coupled with Mass Spectrometry (MS) [, ], are employed for the identification and quantification of oleuroside in plant extracts or formulated products.
Q4: Are there any known safety concerns regarding oleuroside?
A4: While olive leaf extract is generally considered safe for human consumption, specific toxicological data on oleuroside is limited. Further research is needed to establish its safety profile, including potential long-term effects.
Q5: What are the potential applications of oleuroside?
A5: Given its reported biological activities, oleuroside holds potential for applications in various industries:
- Pharmaceuticals: As a potential therapeutic agent for conditions like anemia [] and inflammation [, ].
- Food Industry: As a natural preservative due to its antioxidant and antimicrobial properties [].
- Cosmetics: As an ingredient in skincare products due to its antioxidant and potential anti-aging effects [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















